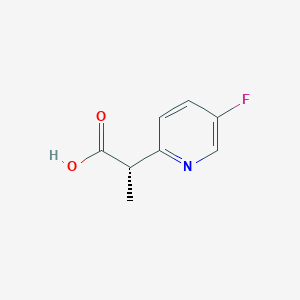
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is a chiral compound featuring a fluorinated pyridine ring attached to a propanoic acid moiety. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated pyridine derivatives as starting materials. The fluorination can be achieved through various reactions such as the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using nitrous acid and hydrofluoric acid .
The propanoic acid moiety can be introduced through a series of reactions starting from a suitable precursor, such as a halogenated propanoic acid derivative. The halogenated derivative can undergo nucleophilic substitution with a fluorinated pyridine derivative to form the desired compound. The reaction conditions typically involve the use of polar aprotic solvents and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the hazardous reagents involved. The production process must ensure the purity and enantiomeric excess of the final product, which can be achieved through chiral resolution techniques or asymmetric synthesis methods.
化学反应分析
Types of Reactions
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)propanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(4-Fluoropyridin-2-yl)propanoic acid: The fluorine atom is positioned differently, which can affect the compound’s reactivity and interactions.
2-(5-Chloropyridin-2-yl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom in (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













